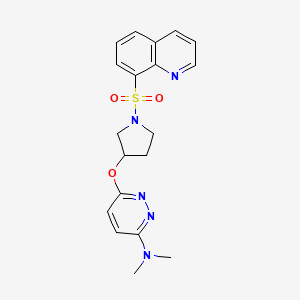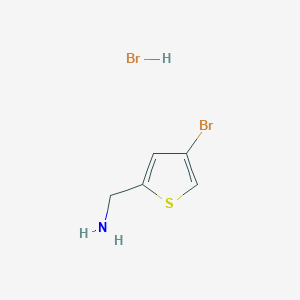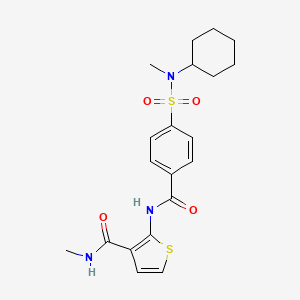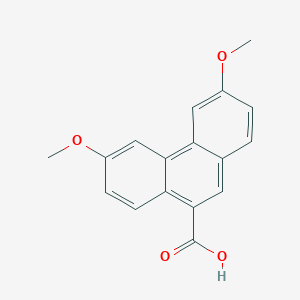![molecular formula C14H20N2 B2583772 [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287314-00-3](/img/structure/B2583772.png)
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is a complex organic compound. It contains a bicyclo[1.1.1]pentane (BCP) core, which is a type of structure that has been gaining interest in medicinal chemistry . The structure also includes a propan-2-ylphenyl group and a hydrazine group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of related BCP-containing compounds often involves the photochemical addition of propellane to diacetyl . This forms the BCP core, which can then be further modified to introduce other functional groups .Molecular Structure Analysis
The BCP core of this compound is a highly strained structure, which can participate in a range of strain-releasing reactions . The compound also contains a propan-2-ylphenyl group and a hydrazine group.Chemical Reactions Analysis
BCP-containing compounds can undergo a variety of chemical reactions due to the strained nature of the BCP core . These reactions typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-10(2)11-3-5-12(6-4-11)13-7-14(8-13,9-13)16-15/h3-6,10,16H,7-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTZZWJRSGLUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C23CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2583690.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2583693.png)



![9-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2583701.png)


![2-{4-[14-fluoro-6-(propan-2-yl)-2-thiatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-yl]piperazin-1-yl}ethyl acetate](/img/structure/B2583704.png)

![6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583709.png)


